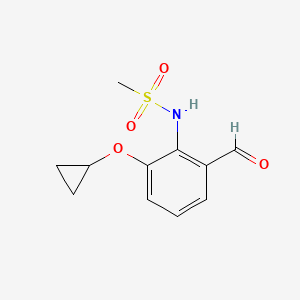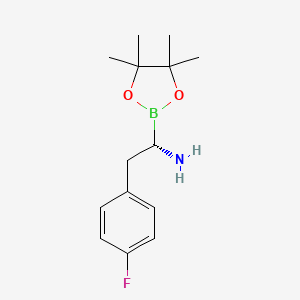![molecular formula C13H11N3O4S B14806131 2-(4-nitrophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14806131.png)
2-(4-nitrophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenoxy)-N’-(2-thienylmethylene)acetohydrazide is an organic compound that features a nitrophenoxy group and a thienylmethylene group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N’-(2-thienylmethylene)acetohydrazide typically involves the reaction of 2-thienylmethylene hydrazine with 2-(4-nitrophenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and byproducts.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenoxy)-N’-(2-thienylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of nitrophenol derivatives.
Reduction: Formation of 2-(4-aminophenoxy)-N’-(2-thienylmethylene)acetohydrazide.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Possible applications in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The exact mechanism of action for 2-(4-nitrophenoxy)-N’-(2-thienylmethylene)acetohydrazide is not well-documented. it is likely that the compound interacts with biological molecules through its nitrophenoxy and thienylmethylene groups, which can form hydrogen bonds or participate in electron transfer reactions. These interactions could potentially disrupt biological pathways or inhibit the function of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenoxy)-N’-(2-furylmethylene)acetohydrazide: Similar structure but with a furan ring instead of a thiophene ring.
2-(4-aminophenoxy)-N’-(2-thienylmethylene)acetohydrazide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(4-nitrophenoxy)-N’-(2-thienylmethylene)acetohydrazide is unique due to the presence of both a nitrophenoxy group and a thienylmethylene group, which can provide distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11N3O4S |
|---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H11N3O4S/c17-13(15-14-8-12-2-1-7-21-12)9-20-11-5-3-10(4-6-11)16(18)19/h1-8H,9H2,(H,15,17)/b14-8+ |
InChI Key |
AYDYTQVRTWKSCL-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol](/img/structure/B14806056.png)
![Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrol](/img/structure/B14806061.png)




![2-(4-bromo-2-chlorophenoxy)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}acetamide](/img/structure/B14806107.png)





![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14806125.png)

